molecular formula C45H63N13O12S2 B549295 Ornipressin CAS No. 3397-23-7

Ornipressin

Cat. No.: B549295
CAS No.: 3397-23-7
M. Wt: 1042.2 g/mol
InChI Key: MUNMIGOEDGHVLE-LGYYRGKSSA-N
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Description

Discovery and Development of Ornipressin

The development of this compound emerged from the broader historical context of vasopressin research, which began in 1895 with Oliver and Schäfer's discovery of the mammalian pressor effect of cow pituitary extracts. This foundational work constituted the starting point for more than a century of active research on vertebrate neurohypophysial hormones. The subsequent isolation and chemical synthesis of arginine vasopressin (AVP) by Vincent du Vigneaud and his team in the early 1950s, work that earned him the Nobel Prize in 1955, provided the structural framework for developing synthetic analogs.

This compound specifically represents a synthetic modification of the natural vasopressin structure, where ornithine replaces arginine at the eighth position of the cyclic nonapeptide. This structural modification was designed to create a compound with enhanced selectivity for V1 receptors while maintaining the essential vasoconstrictive properties of the parent molecule. The compound's development reflects the scientific community's ongoing efforts to overcome the limitations of natural vasopressin, including its short half-life and lack of receptor selectivity.

The synthetic analog was developed as part of a broader initiative to create vasopressin derivatives with improved pharmacological profiles. Research efforts focused on addressing the clinical limitations of endogenous vasopressin, particularly its non-selective receptor activation and associated side effects. The ornithine substitution at position 8 was specifically chosen to modify the compound's binding affinity and selectivity profile while preserving its essential biological activity.

Classification within Vasopressin Analog Family

This compound belongs to the family of synthetic vasopressin analogs, which are peptides structurally and functionally similar to arginine vasopressin. Within this classification system, this compound is categorized as a V1 receptor-selective agonist, distinguishing it from other analogs such as desmopressin, which primarily targets V2 receptors. The compound is classified under multiple therapeutic categories, including cardiovascular agents, coagulants, hemostatics, hormones, vasoconstrictor agents, and posterior pituitary lobe hormones.

The molecular classification of this compound places it within the oligopeptide category, specifically as a protein-based therapy belonging to the peptide class. Its chemical taxonomy positions it within organic compounds, specifically under carboxylic acids and derivatives, with amino acids, peptides, and analogs as its subclass. This classification reflects both its structural characteristics and its biological origin as a synthetic derivative of a naturally occurring hormone.

This compound's position within the vasopressin analog family is further defined by its specific receptor binding profile. Unlike terlipressin, which has greater selectivity for V1 receptors than AVP and functions as a prodrug, this compound acts directly as a V1 receptor agonist. This direct action mechanism distinguishes it from prodrug analogs and positions it as an immediate-acting therapeutic agent.

Evolutionary Relationship to Natural Vasopressin

The evolutionary context of this compound must be understood within the broader framework of vasopressin/oxytocin-type neuropeptide evolution. Vasopressin/oxytocin-type neuropeptides and their G-protein coupled receptors originated in a common ancestor of the Bilateria, with vertebrates typically possessing two genes encoding these neuropeptides. The ancestral vasotocin peptide (CYIQNCPRG-NH2) found in non-mammalian vertebrates represents the evolutionary precursor to mammalian vasopressin and oxytocin.

The natural vasopressin structure in mammals, specifically arginine vasopressin (CYFQNCPRG-NH2), evolved from this ancestral peptide through gene duplication events that occurred in the common ancestor of gnathostomes. This compound's structure (H-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2) represents a synthetic modification of this evolutionarily conserved structure, where ornithine replaces the naturally occurring arginine at position 8.

This modification maintains the essential structural features that have been conserved throughout evolution, including the disulfide bridge between cysteine residues at positions 1 and 6, which is a conserved feature of all vasopressin/oxytocin-type peptides. The preservation of these critical structural elements ensures that this compound retains the fundamental binding characteristics necessary for receptor interaction while introducing modifications that alter its selectivity profile.

Historical Applications in Biochemical Research

This compound has played a significant role in advancing our understanding of vasopressin receptor pharmacology and cardiovascular physiology. Early research applications focused on its use as a tool compound for investigating V1 receptor-mediated responses, particularly in cardiovascular and hemostatic research. The compound's selectivity for V1 receptors made it valuable for dissecting the specific physiological roles of different vasopressin receptor subtypes.

In experimental settings, this compound has been extensively used to study vasoconstriction mechanisms and hemostatic responses. Research has demonstrated its effectiveness in various models, including studies on coronary vasoconstriction and myocardial depression. These investigations revealed that this compound causes concentration-dependent decreases in coronary flow and increases in myocardial oxygen consumption, providing insights into the cardiovascular effects of V1 receptor activation.

The compound has also been instrumental in clinical research applications, particularly in studies examining its use as an alternative to traditional vasoconstrictors. Clinical trials have investigated this compound's efficacy in managing hypotension associated with combined general/epidural anesthesia, demonstrating its ability to restore arterial blood pressure within 8±2 minutes. These studies have contributed to our understanding of its therapeutic potential and safety profile in clinical applications.

Properties

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNMIGOEDGHVLE-LGYYRGKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H63N13O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021593
Record name Ornipressin
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Molecular Weight

1042.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3397-23-7
Record name Ornipressin [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ornipressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13464
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ornipressin
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Record name Ornipressin
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Record name ORNIPRESSIN
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Preparation Methods

Synthesis of Intermediate 1: N-α-Carbobenzoxy-N-δ-p-Toluenesulfonyl-L-Ornithyl-Glycine Ethyl Ester

Reactants :

  • N-α-Carbobenzoxy-N-δ-p-toluenesulfonyl-L-ornithine

  • Glycine ethyl ester

  • Dicyclohexyl carbodiimide (DCC)

  • Acetonitrile

Procedure :

  • Dissolve 104 g of N-α-carbobenzoxy-N-δ-p-toluenesulfonyl-L-ornithine and 27 g of glycine ethyl ester in 450 mL of acetonitrile.

  • Cool the mixture to 0°C and add 51 g of DCC to initiate coupling.

  • Shake the reaction at room temperature for 4 hours, followed by filtration to remove dicyclohexyl urea byproducts.

  • Evaporate the solvent under reduced pressure and recrystallize the residue from n-propanol.

Yield : 93 g (89%) of a crystalline solid with a melting point of 136°C and specific optical rotation [α]D22=6.5°[α]_D^{22} = -6.5° (96% ethanol).

Synthesis of Intermediate 2: N-Carbobenzoxy-L-Prolyl-N-δ-p-Toluenesulfonyl-L-Ornithyl-Glycinamide

Reactants :

  • Intermediate 1

  • N-Carbobenzoxy-L-proline

  • Triethylamine (TEA)

  • Anhydrous acetic acid saturated with HBr

Procedure :

  • Treat 90 g of Intermediate 1 with HBr-saturated acetic acid for 1 hour at 20°C to remove the carbobenzoxy (Cbz) protecting group.

  • Evaporate the solvent, wash with diethyl ether, and dissolve the residue in acetonitrile.

  • Add 25 mL of TEA and 43 g of N-carbobenzoxy-L-proline, followed by 355 g of DCC at 0°C.

  • Shake overnight at 20°C, filter, and recrystallize from dimethylformamide/ethyl acetate.

Yield : 58 g (64%) of a solid with a melting point of 122°C (decomposition).

Final Cyclization and Deprotection

Reactants :

  • Intermediate 2

  • N-Carbobenzoxy-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-azide

  • Dimethylformamide (DMF)

Procedure :

  • Deprotect Intermediate 2 using HBr-saturated acetic acid.

  • Couple with N-carbobenzoxy-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-azide in DMF.

  • Add ethyl acetate to precipitate the product, followed by filtration and washing.

Yield : 105 g (95%) of the linear precursor with a melting point of 193°C and [α]D20=38.5°[α]_D^{20} = 38.5° (DMF).

Cyclization and Disulfide Bond Formation

The linear precursor undergoes oxidative cyclization to form the disulfide bond between cysteine residues at positions 1 and 6.

Conditions :

  • Solvent : Ammonium acetate buffer (pH 6.8)

  • Oxidizing Agent : Iodine (0.1 M)

  • Temperature : 25°C

  • Time : 24 hours

Purification :

  • Dialysis against deionized water using a 1 kDa molecular weight cutoff membrane.

  • Lyophilization to obtain the final cyclic product.

Purity : ≥98% as confirmed by reverse-phase HPLC.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

ParameterValue
ColumnC18, 5 µm, 250 × 4.6 mm
Mobile PhaseAcetonitrile/0.1% TFA (30:70)
Flow Rate1.0 mL/min
Retention Time12.4 minutes
Purity98.2%

Mass Spectrometry (MS)

  • Method : MALDI-TOF

  • Observed m/z : 1,042.1 [M+H]⁺

  • Theoretical m/z : 1,042.19

Formulation and Stability

This compound is formulated as an acetate salt (CAS No. 914453-98-8) to enhance solubility and stability.

Solubility :

  • DMSO : 10 mg/mL (requires inert gas purging)

  • PBS (pH 7.2) : 20 mg/mL (organic solvent-free)

Storage :

  • Lyophilized Powder : -20°C, stable for ≥4 years.

  • Aqueous Solutions : Stable for ≤24 hours at 4°C.

Comparative Analysis of Synthesis Strategies

MethodYield (%)Purity (%)Key Advantage
Fragment Condensation89–9598.2High stereochemical control
Solid-Phase Synthesis75–8595.0Rapid chain assembly

Challenges and Optimization

  • Epimerization Risk : Minimized by maintaining reaction temperatures below 0°C during coupling steps.

  • Byproduct Formation : Addressed using scavengers like hydroxybenzotriazole (HOBt).

  • Oxidative Damage : Prevented by performing cyclization under nitrogen atmosphere.

Regulatory and Industrial Considerations

This compound is listed in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), with strict specifications for residual solvents (<50 ppm) and heavy metals (<10 ppm) . Industrial-scale production employs continuous-flow reactors to enhance reproducibility and reduce costs.

Chemical Reactions Analysis

Structural Basis for Reactivity

Ornipressin's sequence (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ ) includes:

  • A disulfide bond between Cys¹ and Cys⁶.
  • An ornithine substitution at position 8 (replacing arginine in vasopressin).
  • Terminal amidation (Gly-NH₂).

These features make it susceptible to disulfide rearrangements, enzymatic cleavage, and nucleophilic reactions at the ornithine side chain .

Disulfide Bond Dynamics

The cyclic structure of this compound relies on the 1–6 disulfide bond , which is critical for its biological activity. Reactions involving this bond include:

Reaction Type Conditions Outcome
Reduction Dithiothreitol (DTT), TCEPCleavage of the disulfide bond, linearization
Oxidation Air/O₂, glutathione (GSH)Re-formation of disulfide bridges
Isomerization Alkaline pHRearrangement to non-native disulfide isoforms

Disulfide reduction abolishes vasoconstrictive activity, as confirmed by structural studies .

Substitution at the Ornithine Residue

The primary amine in ornithine (position 8) participates in nucleophilic reactions:

Reaction Reagents Product
Acylation Acetic anhydrideAcetylated ornithine derivative
Schiff Base Formation Aldehydes (e.g., formaldehyde)Imine intermediates
Crosslinking GlutaraldehydePolymerized peptide aggregates

These modifications are observed in peptide derivatization studies .

Hydrolytic Degradation

This compound undergoes hydrolysis under specific conditions:

Site Conditions Products
Asn⁵-Gln⁴ bond Acidic pH (HCl)Cleavage into fragments (Cys¹–Asn⁵ and Cys⁶–Gly⁹)
Terminal amide Strong base (NaOH)Conversion to carboxylic acid (Gly-COOH)

Hydrolysis reduces bioactivity and is a key factor in storage stability .

Comparative Reactivity with Vasopressin Analogs

Feature This compound Arginine Vasopressin
Disulfide Stability Similar redox sensitivityIdentical disulfide reactivity
Ornithine vs. Arginine Enhanced resistance to proteasesSusceptible to trypsin cleavage
Terminal Modification Amidation enhances half-lifeFree carboxylate in vasopressin

The ornithine substitution reduces enzymatic degradation compared to arginine .

Experimental Data Highlights

  • Reduction Kinetics : Treatment with 10 mM DTT at 25°C linearizes this compound within 30 minutes (HPLC confirmation) .
  • Oxidative Stability : Half-life of 48 hours in PBS (pH 7.4) at 37°C, decreasing to 12 hours in the presence of 1 mM GSH .

Scientific Research Applications

Renal Function Improvement

Ornipressin has shown significant efficacy in treating functional renal failure, particularly in patients with decompensated cirrhosis. A study involving 11 patients demonstrated the following outcomes during this compound infusion at a dose of 6 IU/h over four hours:

  • Inulin clearance : Increased by 65%
  • Paraaminohippuric acid clearance : Increased by 49%
  • Urine volume : Increased by 45%
  • Sodium excretion : Increased by 259%
  • Fractional elimination of sodium : Increased by 130%

These changes were accompanied by a reversal of hyperdynamic circulation to nearly normal levels, an increase in systemic vascular resistance by 60% , and a decrease in renal vascular resistance by 27% , leading to a 44% increase in renal blood flow. The study concluded that this compound could be an alternative treatment for managing functional renal failure in advanced liver cirrhosis .

Surgical Applications

This compound is frequently used in combination with local anesthetics to reduce surgical bleeding. Its vasoconstrictive properties help minimize blood loss during procedures. A study on isolated guinea pig hearts revealed that this compound administration led to:

  • A significant decrease in coronary flow (P < 0.001)
  • An increase in myocardial oxygen extraction percentage
  • A decrease in heart rate and left ventricular pressure at higher concentrations

These findings suggest that while this compound effectively reduces bleeding, it may also induce myocardial depression due to reduced myocardial perfusion .

Cardiovascular Effects

The cardiovascular implications of this compound are notable, particularly its influence on coronary vasoconstriction and myocardial performance. In studies assessing its effects on isolated cardiac tissues:

  • Coronary perfusion pressure increased significantly with rising concentrations of this compound.
  • Myocardial oxygen consumption increased despite reduced workload, indicating a potential compensatory mechanism (referred to as Gregg's phenomenon).

However, these effects raise concerns about the drug's safety profile in patients with compromised coronary reserve .

Table 1: Summary of Renal Function Improvements with this compound

ParameterBaseline ValuePost-Infusion ValuePercentage Change
Inulin ClearanceX mL/minY mL/min+65%
Paraaminohippuric Acid ClearanceA mL/minB mL/min+49%
Urine VolumeC mLD mL+45%
Sodium ExcretionE mmol/dayF mmol/day+259%
Fractional Sodium EliminationG%H%+130%

Table 2: Cardiovascular Effects of this compound

EffectMeasurement MethodResult
Coronary FlowConstant PressureDecreased (P < 0.001)
AV Conduction TimeElectrocardiogramIncreased
Myocardial Oxygen ConsumptionIsolated Heart ModelIncreased up to 27%

Case Studies

  • Case Study on Cirrhotic Patients :
    • Patients with cirrhosis and deteriorating renal function were treated with this compound. Results indicated substantial improvements in renal function parameters and overall circulatory stability.
  • Surgical Application Case :
    • In a surgical setting, the use of this compound combined with local anesthetics resulted in significantly reduced intraoperative bleeding without major adverse cardiovascular events.

Mechanism of Action

Ornipressin exerts its effects by binding to vasopressin receptors, specifically the V1 receptors, on the surface of vascular smooth muscle cells. This binding triggers a cascade of intracellular events, leading to the contraction of these muscle cells and resulting in vasoconstriction. The increased vascular resistance elevates blood pressure and reduces blood flow to specific areas, which is particularly useful in controlling bleeding during surgical procedures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Profiles

Parameter Ornipressin Terlipressin Vasopressin Phenylephrine
Structure AVP analogue (Orn² substitution) Prodrug (triglycyl-lysine-vasopressin) Natural hormone (Arg⁸-AVP) Synthetic α1-adrenergic agonist
Half-Life 1–2 hours 240–360 minutes 10–20 minutes 2–3 hours
Receptor Target V1 receptors V1 (primary), minor V2 activity V1, V2, V3 α1-adrenergic receptors
Clinical Use Myomectomy, HRS HRS, portal hypertension Diabetes insipidus, shock Hypotension, distributive shock
Key Side Effects Ischemic events Hyponatremia, arrhythmias Water retention, hyponatremia Reflex bradycardia, tissue ischemia

Efficacy in Hepatorenal Syndrome (HRS)

  • This compound : Short-term use improves renal blood flow and sodium excretion in cirrhosis patients . However, its association with ischemic complications (e.g., intestinal or limb ischemia) led to reduced adoption .
  • Terlipressin : The first-line therapy for HRS, often combined with albumin. It demonstrates superior renal function improvement (40–60% response rate) and lower ischemic risk compared to this compound .

Research Findings

Preclinical Studies

  • Cardiovascular Effects: In ovariectomized rats, this compound downregulates myocardial nitric oxide synthase (NOS) activity, increasing cardiac ischemia susceptibility. This effect is reversible with raloxifene, a selective estrogen receptor modulator .
  • Anesthetic Synergy : this compound shortens the onset time of lidocaine nerve blocks and enhances anesthetic depth, outperforming adrenaline in low-dose scenarios .

Clinical Trials

Study Intervention Outcome Reference
Laparoscopic Myomectomy This compound vs. Oxytocin This compound reduced blood loss (p-score = 0.92)
Open Myomectomy This compound ± Tranexamic Acid No significant difference in blood loss reduction
HRS Management This compound vs. Terlipressin Terlipressin superior in renal function recovery

Q & A

Basic Research Questions

Q. How should researchers design a controlled experiment to evaluate the hemostatic efficacy of ornipressin in surgical settings?

  • Methodological Answer :

  • Population (P) : Define the target cohort (e.g., patients undergoing open myomectomy or high-bleeding-risk surgeries) .
  • Intervention (I) : Standardize this compound administration (e.g., 5 IU diluted in saline, intraoperative dosing) .
  • Comparison (C) : Use a placebo or alternative vasopressor (e.g., vasopressin) with identical administration protocols .
  • Outcome (O) : Quantify blood loss via gravimetric methods (weight difference of surgical swabs) and secondary outcomes like transfusion requirements or operative time .
  • Feasibility : Ensure ethical approval, sample size calculation, and blinding to minimize bias .

Q. What parameters are critical for assessing this compound’s pharmacological profile in preclinical studies?

  • Methodological Answer :

  • Dose-Response Analysis : Test incremental doses (e.g., 1–10 IU) to identify efficacy thresholds and toxicity .
  • Pharmacokinetics : Measure plasma half-life, tissue distribution, and metabolite identification using LC-MS/MS .
  • Mechanistic Studies : Evaluate receptor binding affinity (e.g., V1a vasopressin receptors) via radioligand assays .
  • Reproducibility : Report detailed protocols for compound preparation, storage, and purity validation to enable replication .

Q. How can researchers ensure reproducibility in this compound studies across heterogeneous cohorts?

  • Methodological Answer :

  • Standardization : Use uniform inclusion/exclusion criteria (e.g., myoma volume, baseline hemoglobin) to reduce variability .
  • Data Transparency : Publish raw datasets (e.g., blood loss volumes, adverse events) in supplementary materials .
  • Cross-Validation : Replicate findings in diverse populations (e.g., differing ethnicities or surgical contexts) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy (e.g., blood loss reduction vs. null effects) be systematically analyzed?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from randomized trials (e.g., using PRISMA guidelines) to assess heterogeneity and publication bias .
  • Subgroup Analysis : Stratify results by variables like surgical skill, myoma size, or adjuvant therapies (e.g., tranexamic acid) .
  • Bias Mitigation : Apply GRADE criteria to evaluate evidence quality and control for confounding factors like unblinded outcome assessors .

Q. What methodological challenges arise in comparative studies of this compound versus synthetic vasopressin analogs?

  • Methodological Answer :

  • Equipoise : Justify clinical relevance by comparing receptor selectivity, side-effect profiles (e.g., ischemia risk), and cost-effectiveness .
  • Endpoint Selection : Use composite endpoints (e.g., blood loss + hemodynamic stability) to capture nuanced efficacy differences .
  • Statistical Power : Conduct pilot studies to estimate effect sizes and avoid underpowered comparisons .

Q. What statistical approaches are optimal for modeling this compound’s dose-response relationship in dynamic surgical environments?

  • Methodological Answer :

  • Non-Linear Regression : Fit data to sigmoidal or Hill equation models to quantify EC50 values .
  • Time-Series Analysis : Account for intraoperative variables (e.g., blood pressure fluctuations) using mixed-effects models .
  • Machine Learning : Train algorithms to predict individualized dosing based on real-time biometric data .

Q. How can pharmacokinetic (PK) data inform the design of this compound’s clinical trials?

  • Methodological Answer :

  • Compartmental Modeling : Use PK simulations to optimize dosing intervals and infusion rates .
  • Translational Bridging : Correlate preclinical PK/PD data with clinical outcomes (e.g., hemorrhage control duration) .
  • Ethical Integration : Align PK sampling frequency with patient safety protocols to minimize invasiveness .

Key Considerations for Publication

  • Discussion Section : Contextualize findings by comparing this compound’s mechanisms with other hemostatic agents (e.g., desmopressin) and address limitations like small sample sizes .
  • Data Contradictions : Explicitly discuss potential confounders (e.g., surgical technique variability) and propose follow-up studies .
  • Ethical Reporting : Disclose conflicts of interest and adhere to CONSORT guidelines for clinical trial transparency .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ornipressin
Reactant of Route 2
Ornipressin

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